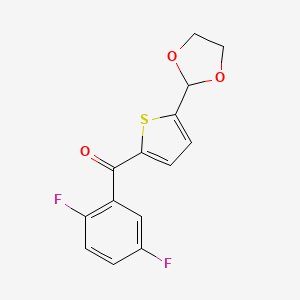

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiophene chemistry, which traces its origins to the pioneering work of Victor Meyer in 1882. Meyer's original discovery of thiophene occurred serendipitously during his investigation of commercial benzene, where he observed the formation of a distinctive blue color upon heating with isatin and concentrated sulfuric acid. This unexpected observation led to the identification of thiophene as a benzene contaminant and subsequently to Meyer's development of the first thiophene synthesis methodology using acetylene and elemental sulfur. The fundamental synthetic approaches established by Meyer laid the groundwork for subsequent generations of thiophene derivatives, including the complex polyfunctional systems exemplified by this compound.

The evolution from Meyer's simple thiophene synthesis to modern complex derivatives like this compound reflects the systematic advancement of organic synthetic methodologies over more than a century. Classical thiophene preparation methods, including the Paal-Knorr thiophene synthesis involving 1,4-diketones and sulfidizing reagents such as phosphorus pentasulfide, provided the foundation for developing more sophisticated synthetic strategies. The incorporation of fluorinated aromatic systems and protected carbonyl functionalities, as seen in the target compound, represents the culmination of decades of methodological refinement in heterocyclic chemistry. Contemporary synthetic approaches to such complex thiophene derivatives often employ specialized reagents like Lawesson's reagent or utilize modern cross-coupling methodologies that were unavailable to early researchers.

The specific compound this compound emerged from the intersection of fluorine chemistry and heterocyclic synthesis, reflecting the modern emphasis on incorporating fluorine atoms to modulate molecular properties. The systematic exploration of difluorobenzoyl derivatives has been driven by the recognition that fluorine substitution can significantly enhance molecular stability, lipophilicity, and biological activity. The integration of dioxolane protecting groups within thiophene frameworks represents another sophisticated synthetic strategy that allows for selective manipulation of carbonyl functionalities while preserving the aromatic heterocyclic core.

Classification within Thiophene Derivatives

This compound occupies a distinctive position within the broader classification system of thiophene derivatives, representing a sophisticated example of polysubstituted heterocyclic compounds. The compound belongs to the class of acylthiophenes, characterized by the presence of a carbonyl group directly attached to the thiophene ring system. More specifically, it can be categorized as a difluorobenzoylthiophene, highlighting the incorporation of fluorinated aromatic substituents that significantly influence its chemical and physical properties. The presence of the 1,3-dioxolan-2-yl substituent further classifies this compound within the subset of protected carbonyl derivatives, indicating its potential utility as a synthetic intermediate in multi-step organic transformations.

Within the comprehensive framework of thiophene medicinal chemistry, this compound represents part of a privileged pharmacophore family that has demonstrated remarkable therapeutic potential. Recent analysis of United States Food and Drug Administration approved pharmaceuticals reveals that thiophene-containing molecules ranked fourth among sulfur-containing drug categories, with seven drug approvals over the last decade. The systematic classification of thiophene derivatives encompasses multiple structural categories, including simple monosubstituted thiophenes, polysubstituted derivatives, fused ring systems, and complex polyfunctional molecules like the target compound. The specific substitution pattern present in this compound, featuring substituents at both the 2 and 5 positions of the thiophene ring, places it within the 2,5-disubstituted thiophene subcategory.

The fluorine substitution pattern within the benzoyl moiety provides additional classification criteria, as difluorobenzoyl derivatives represent a specialized subset of halogenated aromatic compounds. The 2,5-difluoro substitution pattern is particularly significant from a medicinal chemistry perspective, as this specific arrangement of fluorine atoms has been associated with enhanced metabolic stability and improved pharmacokinetic properties in various therapeutic contexts. The dioxolane functionality adds another layer of structural complexity, classifying the compound within the broader category of heterocyclic acetals or ketals, depending on the specific synthetic origin and intended application.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, reflecting its potential as both a synthetic intermediate and a model compound for studying structure-activity relationships. In the context of synthetic methodology development, this compound serves as an important benchmark for evaluating new synthetic strategies targeting polysubstituted thiophene derivatives. The successful synthesis of such complex structures requires the integration of multiple chemical transformations, including heteroaromatic functionalization, carbonyl protection strategies, and fluorinated aromatic chemistry. Consequently, research efforts focused on this compound contribute to the advancement of synthetic organic chemistry by pushing the boundaries of what is achievable through conventional synthetic approaches.

From a medicinal chemistry perspective, this compound represents a valuable scaffold for exploring the biological activity potential of fluorinated thiophene derivatives. The compound's structural features, including the electron-withdrawing difluorobenzoyl group and the conformationally flexible dioxolane substituent, provide multiple points of molecular recognition that may interact with biological targets. Research investigations into thiophene-based pharmaceuticals have demonstrated that structural modifications within this heterocyclic framework can lead to diverse therapeutic applications, including anti-inflammatory, cardiovascular, neurological, and anticancer activities. The specific substitution pattern present in the target compound offers researchers an opportunity to systematically investigate how fluorine incorporation and carbonyl protection influence biological activity profiles.

The materials science applications of this compound highlight its significance in the development of advanced functional materials. Thiophene derivatives have established themselves as crucial components in organic electronics, particularly in the development of organic light-emitting diodes, organic photovoltaics, and organic field-effect transistors. The incorporation of fluorine atoms into thiophene-based materials can significantly alter their electronic properties, including energy levels, charge transport characteristics, and stability under operating conditions. Research efforts investigating such fluorinated thiophene derivatives contribute to the fundamental understanding of how molecular structure influences material performance in electronic applications.

Structural Overview and Chemical Identity

The molecular structure of this compound exhibits a complex architecture that integrates multiple functional groups within a carefully designed framework. The compound's molecular formula, established as C₁₄H₁₀F₂O₃S, reflects the presence of fourteen carbon atoms, ten hydrogen atoms, two fluorine atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular mass of 296.29 atomic mass units. The central thiophene ring system serves as the foundational scaffold, with the 2-position bearing the difluorobenzoyl substituent and the 5-position carrying the 1,3-dioxolan-2-yl group. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential applications.

The difluorobenzoyl moiety represents a significant structural feature that contributes to the compound's unique properties. The 2,5-difluorophenyl ring system exhibits altered electronic characteristics compared to unsubstituted benzoyl derivatives, with the electronegative fluorine atoms withdrawing electron density from the aromatic system. This electronic modification influences both the reactivity of the carbonyl group and the overall molecular polarity, potentially affecting solubility characteristics and intermolecular interactions. The specific positioning of fluorine atoms at the 2 and 5 positions creates a substitution pattern that maximizes electronic effects while minimizing steric hindrance around the carbonyl functionality.

The 1,3-dioxolan-2-yl substituent provides additional structural complexity through its heterocyclic acetal functionality. This five-membered ring system, containing two oxygen atoms in a 1,3-relationship, serves as a protecting group for carbonyl compounds and can be selectively removed under acidic conditions to reveal the corresponding aldehyde or ketone. The presence of this protecting group suggests that the compound may serve as a synthetic intermediate in multi-step synthetic sequences, where selective deprotection could provide access to additional functional group transformations.

Table 1: Fundamental Chemical Properties of this compound

Table 2: Structural Classification and Functional Group Analysis

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Thiophene Core | Five-membered heterocyclic aromatic ring | Provides electronic delocalization and chemical stability |

| Difluorobenzoyl Group | Electron-withdrawing aromatic acyl substituent | Modulates electronic properties and reactivity |

| 1,3-Dioxolan-2-yl Group | Cyclic acetal protecting group | Enables selective synthetic transformations |

| 2,5-Disubstitution Pattern | Symmetrical thiophene substitution | Optimizes electronic and steric properties |

| Fluorine Substitution | Halogenated aromatic system | Enhances metabolic stability and lipophilicity |

The detailed structural analysis reveals that this compound represents a sophisticated example of modern synthetic organic chemistry, incorporating multiple functional groups that each contribute specific properties to the overall molecular framework. The systematic integration of these structural elements creates a compound with potential applications spanning synthetic chemistry, medicinal chemistry, and materials science, reflecting the interdisciplinary nature of contemporary chemical research.

Properties

IUPAC Name |

(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRJPKCOJJNVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641963 | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-78-4 | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation on Thiophene Derivatives

A key method for preparing 2-substituted thiophenes with benzoyl groups is the Friedel-Crafts acylation reaction catalyzed by anhydrous AlCl3. The reaction involves:

- Reacting 5-(1,3-dioxolan-2-yl)thiophene with 2,5-difluorobenzoyl chloride under anhydrous conditions.

- Using AlCl3 as a catalyst to facilitate electrophilic aromatic substitution at the 2-position of the thiophene ring.

- The reaction is typically carried out in an inert solvent such as dichloromethane or nitrobenzene at low temperatures to control regioselectivity and avoid side reactions.

- After completion, the reaction mixture is quenched with water or dilute acid to decompose the aluminum complexes and isolate the product.

This method is supported by patent literature describing the synthesis of 2,5-disubstituted thiophenes via acylation with acid chlorides catalyzed by AlCl3, although challenges such as removal of aluminum salts and moisture sensitivity are noted.

Protection and Introduction of the 1,3-Dioxolane Group

The 1,3-dioxolane substituent is typically introduced by:

- Starting from a thiophene aldehyde or ketone precursor.

- Reacting with ethylene glycol under acidic conditions to form the cyclic acetal (1,3-dioxolane).

- This protects the carbonyl group during subsequent synthetic steps, such as Friedel-Crafts acylation.

Alternatively, the 1,3-dioxolane group can be introduced by direct substitution reactions on thiophene derivatives bearing suitable leaving groups.

Alternative Synthetic Routes

- Cross-coupling reactions : Suzuki or Stille coupling methods can be employed to attach fluorinated benzoyl groups to thiophene derivatives, using appropriate boronic acids or stannanes, although this is less common for direct benzoyl introduction.

- Use of fluorinated benzoyl anhydrides : Instead of acid chlorides, benzoyl anhydrides can be used in acylation reactions to improve selectivity and reduce side products.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Formation of 5-(1,3-dioxolan-2-yl)thiophene | Thiophene aldehyde + ethylene glycol, acid catalyst, reflux | 80-90 | Protects carbonyl as acetal |

| Friedel-Crafts acylation | 2,5-Difluorobenzoyl chloride + AlCl3, anhydrous solvent, 0-25°C | 60-85 | Requires strict anhydrous conditions; aluminum salt removal needed |

Research Findings and Notes

- The Friedel-Crafts acylation method is well-established for thiophene derivatives but requires careful control of moisture and temperature to avoid hydrolysis and polyacylation.

- The presence of fluorine atoms on the benzoyl ring influences the electrophilicity of the acylating agent and can affect regioselectivity and reaction rate.

- The 1,3-dioxolane group serves as a protective group for aldehydes/ketones, allowing further functionalization without decomposition.

- Purification typically involves aqueous workup, extraction, and chromatographic techniques to remove aluminum salts and side products.

- Alternative methods such as metal-catalyzed cross-coupling are less common for this compound but may offer milder conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-Difluorobenzoyl chloride, AlCl3 | Anhydrous solvent, 0-25°C | Direct acylation, high regioselectivity | Moisture sensitive, aluminum salt removal needed |

| Acetal Formation | Ethylene glycol, acid catalyst | Reflux in solvent | Protects carbonyl, stable intermediate | Requires additional deprotection step if needed |

| Cross-coupling (less common) | Fluorinated boronic acid, Pd catalyst | Mild conditions, inert atmosphere | Milder conditions, versatile | Requires pre-functionalized substrates |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the difluorobenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with nucleophiles under appropriate conditions, such as using potassium tert-butoxide in a polar aprotic solvent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorobenzoyl group is particularly useful in probing enzyme active sites and understanding enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the difluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzoyl group can form strong interactions with protein active sites, while the thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with substituted benzoyl and heterocyclic groups are extensively researched. Below is a detailed comparison of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene with structurally analogous compounds:

Structural Analogs

Electronic and Functional Differences

- Fluorine vs. Chlorine/Methyl Substituents: Fluorine atoms in the target compound (electron-withdrawing) reduce electron density on the thiophene ring compared to methyl groups (electron-donating) in . This impacts redox behavior and optoelectronic properties, making fluorinated derivatives more suitable for electron-transport layers in organic electronics.

- Role of 1,3-Dioxolane: The 1,3-dioxolane ring in the target compound improves solubility in polar solvents compared to non-dioxolane analogs like 3-(3,5-difluorobenzoyl)thiophene, facilitating solution-based processing for thin-film devices .

Biological Activity

The compound 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898778-78-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal activities, and the mechanisms underlying these effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure comprises a thiophene ring substituted with a dioxolane moiety and a difluorobenzoyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing dioxolane structures have been evaluated for their cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Case Studies

- Cytotoxicity Assessment : In a study examining similar compounds, it was found that several derivatives exhibited significant cytotoxicity with IC values lower than standard chemotherapeutic agents like doxorubicin. For example:

These findings suggest that the structural features of these compounds may enhance their anticancer efficacy.

The anticancer mechanisms have been studied through various assays:

- EGFR Inhibition : Some compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.

- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2.

- Cell Cycle Analysis : These compounds also affect cell cycle progression, leading to cell cycle arrest in specific phases .

Antibacterial and Antifungal Activity

The compound's potential as an antibacterial and antifungal agent has also been investigated.

Antibacterial Activity

A series of related dioxolane compounds showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds .

Antifungal Activity

In addition to antibacterial properties, certain derivatives demonstrated significant antifungal activity against Candida albicans, with some exhibiting MIC values comparable to established antifungal agents .

Comparative Biological Activity Table

| Compound | Biological Activity | IC / MIC (µM or µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Anticancer | 2.38 (HepG2) | Liver Cancer |

| Compound B | Anticancer | 1.54 (HCT116) | Colon Cancer |

| Doxorubicin | Anticancer | 7.46 (HepG2) | Liver Cancer |

| Compound C | Antibacterial | 625 - 1250 | S. aureus, E. faecalis |

| Compound D | Antifungal | <100 | C. albicans |

Q & A

(Basic) What synthetic strategies are employed to introduce the 2,5-difluorobenzoyl group into thiophene derivatives?

Answer:

The 2,5-difluorobenzoyl moiety is typically introduced via Friedel-Crafts acylation. For example, 2,5-difluorobenzoyl chloride (CAS: 34481-27-5) reacts with a thiophene derivative under Lewis acid catalysis (e.g., AlCl₃ in CH₂Cl₂) to form the acylated product . This method is analogous to the synthesis of 2-chloro-5-nitrophenyl 3-chloro-2-thienyl ketone, where benzoyl chloride derivatives are coupled with thiophenes under similar conditions . Purification often involves extraction, drying (MgSO₄), and vacuum concentration.

(Basic) How is the 1,3-dioxolan-2-yl group incorporated into the thiophene structure?

Answer:

The 1,3-dioxolan-2-yl group is introduced via acetalization of a carbonyl precursor (e.g., a ketone or aldehyde) with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid). This reaction is sensitive to competing side reactions like etherification, necessitating careful control of stoichiometry and reaction time . For instance, acetalization of 5-hydroxymethylfurfural (HMF) with ethylene glycol produces cyclic acetals, a method adaptable to thiophene systems with carbonyl functionalities .

(Advanced) What analytical techniques are critical for confirming the regiochemistry of substituents on the thiophene ring?

Answer:

Regiochemical assignment relies on:

- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ~119–129°) and distances (e.g., C–S bond lengths ~1.7 Å) to confirm substitution patterns .

- NMR spectroscopy : ¹H and ¹³C NMR detect coupling constants (e.g., vicinal coupling in thiophene rings) and chemical shifts (e.g., deshielded protons near electron-withdrawing groups) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns consistent with the proposed structure.

(Advanced) How can reaction conditions be optimized to minimize side reactions during synthesis?

Answer:

Key optimizations include:

- Temperature control : Thermal reactions (e.g., 80–100°C) enhance regioselectivity, as seen in modified Fiesselmann thiophene synthesis using β-mercapto anions .

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates and reduce side reactions like etherification .

- Catalyst tuning : Lewis acids (e.g., AlCl₃) or bases (e.g., piperidine) improve reaction efficiency, as demonstrated in anti-tubulin agent syntheses .

(Advanced) How can the stability of the 1,3-dioxolane ring under physiological conditions be assessed?

Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC or LC-MS. Acetal groups are prone to hydrolysis under acidic conditions .

- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures to assess thermal stability.

- In vitro assays : Evaluate stability in simulated biological fluids (e.g., plasma, liver microsomes) to predict pharmacokinetic behavior.

(Advanced) What in vitro assays are suitable for evaluating anti-tubulin activity in this compound?

Answer:

- Tubulin polymerization assay : Measure inhibition of microtubule formation using purified tubulin and a spectrophotometric readout (e.g., turbidity at 340 nm). Compounds like 3-amino-2-(3,4,5-trimethoxybenzoyl)thiophenes show IC₅₀ values <1 µM in similar assays .

- Cell proliferation assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT or ATP-based viability kits. Compare results to positive controls (e.g., paclitaxel) .

- Immunofluorescence microscopy : Visualize microtubule disruption in treated cells using anti-α-tubulin antibodies .

(Advanced) How can computational methods aid in predicting the reactivity of substituents on the thiophene core?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., difluorobenzoyl) lower HOMO energy, directing substitution to electron-rich positions .

- Molecular docking : Simulate binding interactions with biological targets (e.g., tubulin) to prioritize substituents for synthesis .

(Basic) What purification methods are recommended for isolating this compound?

Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes to separate acylated thiophenes from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Acid-base extraction : Remove acidic/basic impurities by partitioning between aqueous (pH-adjusted) and organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.